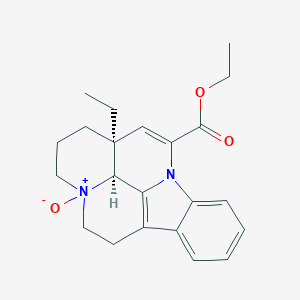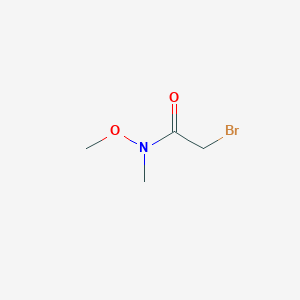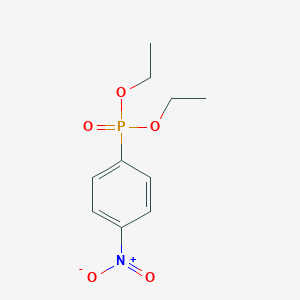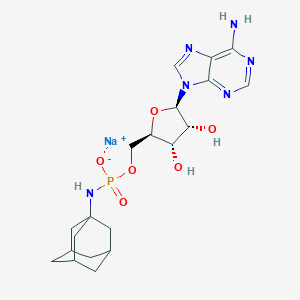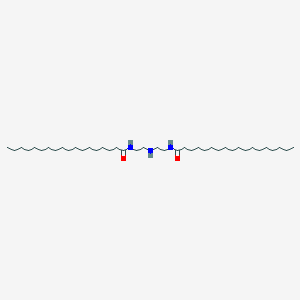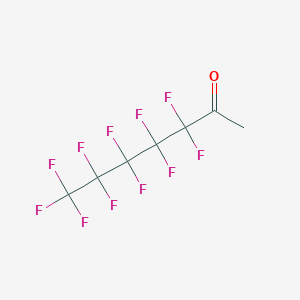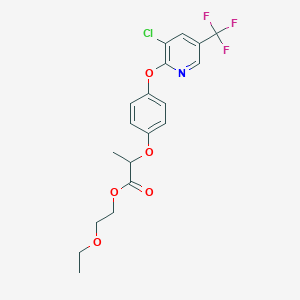
Haloxyfop-etotyl
Descripción general
Descripción
Haloxyfop-etotyl is a herbicide that is structurally similar to a group of 2-arylpropionates and is being evaluated for its effectiveness in weed control. It is known to undergo stereochemical inversion in mammalian species, as demonstrated in studies involving Fischer 344 rats. The compound has been shown to predominantly convert to the (R)-enantiomer after administration . Haloxyfop-etotyl is also part of the p-oxyphenoxypropanoate herbicide family, and its mode of action is not fully understood, although it has been observed to influence lipid metabolism in plants .
Synthesis Analysis
The synthesis of haloxyfop-related compounds involves regio- and stereoselective halohydroxylation reactions. For instance, 1,2-allenyl sulfoxides can be converted to E-2-halo-1-phenylsulfinyl-1-alken-3-ols through a reaction with halides and water, followed by Pd- or Ni-catalyzed cross-coupling reactions to yield multisubstituted allylic alcohols . Another related synthesis involves the reaction of 2-ethoxy-2-propenyl diethyl phosphate with organotins in the presence of Pd(0) complexes, which serves as an efficient halo acetone equivalent for cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of haloxyfop and its derivatives is characterized by the presence of a 2-aryloxypropionate group. The stereochemistry of haloxyfop is significant, as the (S)-enantiomer rapidly inverts to the (R)-enantiomer in biological systems, which has been observed in studies with Fischer 344 rats .
Chemical Reactions Analysis
Haloxyfop and its derivatives can participate in various chemical reactions. For example, haloxyfop-related compounds can undergo Pd- or Ni-catalyzed cross-coupling reactions, as mentioned in the synthesis analysis . Additionally, haloxyfop has been shown to inhibit the pyruvate and alpha-ketoglutarate dehydrogenase complexes in plants, which may be related to its herbicidal mode of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of haloxyfop-etotyl have been studied to some extent. For instance, a method has been developed for the determination of haloxyfop-etotyl in agricultural products using liquid chromatography-mass spectrometry, which indicates its stability and detectability in complex matrices . The influence of haloxyfop-ethoxyethyl on lipid metabolism in plants suggests that it interacts with biological membranes and may affect their integrity and function .
Relevant Case Studies
Case studies involving haloxyfop-etotyl include its stereochemical inversion in Fischer 344 rats , its influence on lipid metabolism in different plant species , and its inhibition of key metabolic enzymes in corn and soybean . These studies provide insights into the biological activity and potential environmental impact of haloxyfop-etotyl.
Aplicaciones Científicas De Investigación
1. Residue Analysis in Agricultural Products
Haloxyfop-etotyl's residue in agricultural products can be determined using liquid chromatography tandem mass spectrometry. This method, developed by Zhang Li-qiang (2011), offers a simple, sensitive, and suitable approach for assessing Haloxyfop-etotyl residue in various agricultural products.
2. Resistance Studies in Plants
A study by Tang et al. (2012) revealed that continuous use of Haloxyfop-R-methyl, a variant of Haloxyfop-etotyl, can lead to resistance in Alopecurus japonicus. This resistance is linked to mutations in the acetyl-CoA carboxylase (ACCase) gene, crucial for understanding the molecular bases of herbicide resistance.
3. Herbicide Toxicity and Environmental Impact
Research by Park et al. (2020) shows that Haloxyfop-P-methyl can cause developmental defects in zebrafish embryos. This study highlights the importance of assessing the environmental impact and toxicity of Haloxyfop-etotyl in non-target species.
4. Potential Therapeutic Applications
A study by Wang et al. (2019) explored Haloxyfop's interactions with transport proteins, potentially paving the way for its use as a therapeutic agent against Mycobacterium tuberculosis and pathogenic parasites.
5. Herbicide Mechanism and Plant Response
The effect of Haloxyfop-ethoxyethyl on the antioxidant enzyme activities in wheat leaves was investigated by Janicka et al. (2008). This research provides insights into the herbicide's impact on plant physiology and stress response mechanisms.
6. Enantiomer Behavior in Soil
Research by Poiger et al. (2015) highlights the rapid interconversion of Haloxyfop's enantiomers in soil, demonstrating biologically mediated processes that influence the herbicide's environmental behavior.
7. Bacterial Diversity Impact
A study by Liang et al. (2020) indicates that Haloxyfop-R-methyl can affect soil bacterial communities in the rhizosphere of Spartina alterniflora. This research is crucial for understanding the ecological impact of Haloxyfop-etotyl on non-target organisms.
8. Resistance Mechanisms in Poa annua
The molecular characteristics of Haloxyfop-resistant Poa annua were studied by Ghanizadeh et al. (2020), providing essential insights into the evolution of herbicide resistance.
9. Residue Analysis in Food Products
Haloxyfop's detection in eggs was developed by Lehner et al. (2020) using gas chromatography-tandem mass spectrometry. This method is valuable for regulatory compliance and food safety.
10. ACCase Inhibition Mechanism
The mechanism of ACCase inhibition by Haloxyfop and its structural implications were investigated by Xiang et al. (2009), providing a detailed understanding of its action at the molecular level.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethoxyethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3NO5/c1-3-26-8-9-27-18(25)12(2)28-14-4-6-15(7-5-14)29-17-16(20)10-13(11-24-17)19(21,22)23/h4-7,10-12H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJLZGZLQLAQCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058492 | |
| Record name | Haloxyfop-etotyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Haloxyfop-etotyl | |
CAS RN |
87237-48-7 | |
| Record name | Haloxyfop-ethoxyethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87237-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haloxyfop-etotyl [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087237487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloxyfop-etotyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxyethyl 2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Haloxyfop-(2-ethoxyethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOXYFOP-ETOTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R94XN1YLD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








